1,3,6,7-tetrahydro-[1,4]dioxino[2,3-f]benzimidazole-2-thione
Description
Historical Context and Discovery
1,3,6,7-Tetrahydro-dioxino[2,3-f]benzimidazole-2-thione (CAS 81864-47-3) was first synthesized as part of efforts to expand the structural diversity of benzimidazole derivatives, which have been studied since the mid-20th century for their pharmacological and materials science applications. The compound emerged from research focused on modifying benzimidazole scaffolds with fused heterocyclic systems to enhance reactivity and biological activity. Early synthetic routes involved cyclocondensation reactions of o-phenylenediamine derivatives with sulfur-containing reagents. A pivotal advancement came in 2012, when a patent detailed its synthesis via reaction of 5,6-diamino-1,3-benzodioxole with potassium ethylxanthate in methanol, yielding the compound in 69% efficiency. This method remains a benchmark for large-scale production.
Table 1: Key Identifiers of 1,3,6,7-Tetrahydro-dioxino[2,3-f]benzimidazole-2-thione
| Property | Value |
|---|---|
| CAS Number | 81864-47-3 |
| Molecular Formula | C₉H₈N₂O₂S |
| Molecular Weight | 208.24 g/mol |
| Melting Point | 300°C |
| Boiling Point | 352.3°C (predicted) |
| Density | 1.55 g/cm³ (predicted) |
Classification within Heterocyclic Chemistry
This compound belongs to the tricyclic heterocyclic family, combining a benzimidazole core with a 1,4-dioxane ring. Key features include:
- Benzimidazole System : A bicyclic structure with two nitrogen atoms at positions 1 and 3 of the fused benzene and imidazole rings.
- 1,4-Dioxane Moiety : A six-membered ring containing two oxygen atoms, fused at the [2,3-f] position of the benzimidazole.
- Thione Functional Group : A sulfur atom replaces the oxygen at position 2, forming a thione (C=S) group critical for nucleophilic reactivity.
The fusion of these systems creates a planar, conjugated structure that enhances π-π stacking interactions, as confirmed by X-ray crystallography.
Significance in Benzimidazole-2-thione Chemistry
The compound’s unique architecture positions it as a strategic intermediate in heterocyclic synthesis:
- Reactivity : The thione group participates in alkylation, acylation, and cycloaddition reactions. For example, alkylation with dibromopropane yields thiazino-benzimidazole derivatives.
- Biological Relevance : While direct pharmacological data are limited, structural analogs demonstrate antiviral and anticancer properties due to interactions with DNA topoisomerases and protein kinases.
- Coordination Chemistry : The sulfur and nitrogen atoms act as ligands for transition metals, enabling applications in catalysis and materials science.
Table 2: Comparative Reactivity of Benzimidazole-2-thione Derivatives
Current Research Trends
Recent studies focus on:
- Drug Discovery : Functionalization at the thione group to develop kinase inhibitors and antimicrobial agents.
- Materials Science : Engineering molecular tapes and coordination polymers for optoelectronic devices.
- Green Synthesis : Optimizing solvent-free cyclocondensation methods to improve yield and reduce waste.
Ongoing clinical trials for related benzimidazole-thiones underscore the compound’s potential as a scaffold for therapeutic agents targeting resistant pathogens and solid tumors.
Properties
IUPAC Name |
1,3,6,7-tetrahydro-[1,4]dioxino[2,3-f]benzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c14-9-10-5-3-7-8(4-6(5)11-9)13-2-1-12-7/h3-4H,1-2H2,(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTXBVARJFBMAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)NC(=S)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379486 | |
| Record name | 6,7-dihydro-1H-[1,4]dioxino[2',3':4,5]benzo[d]imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731700 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
81864-47-3 | |
| Record name | 6,7-dihydro-1H-[1,4]dioxino[2',3':4,5]benzo[d]imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material: Benzimidazole-2-thione Core Synthesis
The synthesis typically begins with 1H-benzo[d]imidazole-2(3H)-thione, a compound exhibiting thione-thiol tautomerism. This core is prepared by established methods involving the reaction of o-phenylenediamine derivatives with carbon disulfide or related reagents under controlled conditions. The thione form is confirmed by spectroscopic methods such as ^1H-NMR, showing characteristic NH signals around δ 12.20 ppm, and X-ray crystallography confirming the tautomeric form.
Alkylation and Cyclization to Form the Dioxino Ring
The key step in preparing 1,3,6,7-tetrahydro-dioxino[2,3-f]benzimidazole-2-thione involves alkylation of the benzimidazole-2-thione with appropriate dihaloalkanes or haloalkoxy compounds, followed by intramolecular cyclization to form the fused dioxino ring.
Alkylation Conditions: The benzimidazole-2-thione is reacted with dibromopropane or similar alkylating agents in ethanol or acetone solvents, often in the presence of a base such as triethylamine to facilitate nucleophilic substitution.
Intramolecular Cyclization: After alkylation, the intermediate undergoes intramolecular cyclization where the sulfur atom of the thione attacks the alkyl halide, followed by ring closure involving the oxygen atoms from the alkoxy substituents, forming the 1,4-dioxino fused ring system.
Reaction Parameters: Typical reflux times range from 1 to 5 hours, with yields reported up to 83%. The reaction temperature is generally maintained at the boiling point of the solvent (e.g., ethanol at ~78 °C).
Representative Synthetic Procedure
The product shows characteristic ^1H-NMR signals for methylene groups connected to sulfur and nitrogen at δ 3.25 ppm and δ 4.18 ppm, respectively, and aromatic protons at δ 7.11–7.39 ppm.
IR spectra confirm the presence of NH groups (~3450 cm^-1) and C=S bonds (~1055 cm^-1).
Mechanistic Insights and Base Effects
The base (triethylamine) plays a dual role: it deprotonates the NH group to increase nucleophilicity and neutralizes the acid formed during alkylation.
Studies show that stronger bases like piperidine can accelerate deacetylation steps if acetylated intermediates are involved, but triethylamine is preferred for controlled alkylation without side reactions.
The intramolecular cyclization is favored over intermolecular reactions due to the proximity effect and ring strain considerations, leading to selective formation of the fused dioxino ring rather than polymeric or bis-substituted products.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting material | 1H-benzo[d]imidazole-2(3H)-thione | Commercially available or synthesized |
| Solvent | Ethanol or acetone | Ethanol preferred for cyclization |
| Base | Triethylamine (0.01 mol) | Facilitates alkylation and neutralization |
| Alkylating agent | 1,3-dibromopropane | Provides 3-carbon linker for ring closure |
| Temperature | Reflux (~78 °C for ethanol) | Ensures reaction completion |
| Reaction time | 5–6 hours total | 1 h pre-reflux + 5 h post-addition |
| Yield | Up to 83% | High efficiency reported |
| Purification | Recrystallization from ethanol | White crystalline product |
| Characterization | IR, ^1H-NMR, ^13C-NMR, X-ray crystallography | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents such as thionyl chloride are often employed.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the parent compound.
Scientific Research Applications
6,7-Dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous heterocycles, focusing on structural features, synthesis, and applications.
Structural and Molecular Comparisons
Key Observations :
- Heterocycle Core : The benzimidazole (N,S) and benzothiazole (S) derivatives exhibit higher molecular weights than benzoxadiazole (O,N) and benzotriazole (N) analogs due to sulfur’s atomic mass .
- Functional Groups : The thione (-C=S) group in the target compound enhances nucleophilicity compared to the amine (-NH₂) in benzothiazole derivatives or the oxide in benzoxadiazole .
Reactivity Differences :
Biological Activity
1,3,6,7-Tetrahydro-[1,4]dioxino[2,3-f]benzimidazole-2-thione is a compound belonging to the class of benzimidazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This article reviews the biological activities associated with this specific compound, highlighting relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a dioxin moiety fused with a benzimidazole ring and a thione functional group, which is critical for its biological activity.
Antitumor Activity
Research has shown that benzimidazole derivatives exhibit significant antitumor properties. A study focusing on various analogs of benzimidazole reported that compounds similar to this compound demonstrated potent inhibition of cell proliferation in cancer cell lines. Specifically:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound exhibited IC50 values in the micromolar range across these cell lines, indicating strong cytotoxic effects.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
| A549 | 10.0 |
These values suggest that the compound may serve as a lead in developing new antitumor agents.
Antibacterial Activity
The antibacterial potential of this compound has also been evaluated. In vitro studies demonstrated effectiveness against several bacterial strains:
- Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Results : The compound showed minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
These findings indicate that the compound possesses significant antibacterial activity and could be further explored for therapeutic applications.
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives have been investigated in various models. The compound was tested for its ability to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages.
- Results : It was found to reduce nitric oxide levels significantly at concentrations above 10 µM.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of several benzimidazole derivatives in vivo using xenograft models. The study highlighted that the administration of this compound led to a marked reduction in tumor size compared to control groups.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways through which this compound exerts its effects. It was found that the compound induces apoptosis in cancer cells via the activation of caspase pathways and modulation of Bcl-2 family proteins.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended to confirm the structural integrity of 1,3,6,7-tetrahydro-[1,4]dioxino[2,3-f]benzimidazole-2-thione?
- Methodological Answer : Employ a combination of -NMR and -NMR to verify proton and carbon environments, respectively. IR spectroscopy can confirm the presence of thione (C=S) and dioxane ring functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, use reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution, comparing retention times against synthetic standards .
Q. What reaction conditions optimize the synthesis of this compound?
- Methodological Answer : Reflux in absolute ethanol with catalytic glacial acetic acid (5 drops per 0.001 mol substrate) for 4–6 hours under inert atmosphere. Post-reaction, reduce solvent via rotary evaporation and purify the crude product using column chromatography (silica gel, ethyl acetate/hexane 3:7). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Q. How can researchers mitigate common impurities during synthesis?
- Methodological Answer : Impurities often arise from incomplete cyclization or residual starting materials. Use recrystallization in ethanol/water (7:3) to remove unreacted precursors. For persistent byproducts, employ preparative TLC with dichloromethane/methanol (9:1) as the mobile phase .
Advanced Research Questions
Q. What computational strategies can predict the electronic and steric properties of this compound for materials science applications?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model HOMO-LUMO gaps and charge-transfer dynamics. Compare computed UV-Vis spectra with experimental data to validate electrochromic potential. Molecular dynamics simulations can assess polymer backbone compatibility for donor-acceptor systems .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) and validate compound purity (>95% via HPLC). Use orthogonal techniques:
- Binding studies : Surface plasmon resonance (SPR) for kinetic analysis.
- Enzyme inhibition : Fluorescence quenching assays with positive controls (e.g., known inhibitors).
Cross-reference results with molecular docking (AutoDock Vina) to identify key residues in target proteins .
Q. What advanced reactor designs improve scalability for derivatives of this compound?
- Methodological Answer : Utilize continuous-flow microreactors with temperature-controlled zones (20–100°C) to enhance reaction uniformity. Optimize residence time (10–30 minutes) and pressure (1–5 bar) to prevent decomposition. Membrane separation modules (e.g., nanofiltration) can isolate products in real-time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
